N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16112263
InChI: InChI=1S/C27H27N5O3S/c1-18-8-12-22(13-9-18)32-26(20-10-14-23(34-3)15-11-20)30-31-27(32)36-17-25(33)29-28-19(2)21-6-5-7-24(16-21)35-4/h5-16H,17H2,1-4H3,(H,29,33)/b28-19+
SMILES:
Molecular Formula: C27H27N5O3S
Molecular Weight: 501.6 g/mol

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC16112263

Molecular Formula: C27H27N5O3S

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C27H27N5O3S
Molecular Weight 501.6 g/mol
IUPAC Name N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C27H27N5O3S/c1-18-8-12-22(13-9-18)32-26(20-10-14-23(34-3)15-11-20)30-31-27(32)36-17-25(33)29-28-19(2)21-6-5-7-24(16-21)35-4/h5-16H,17H2,1-4H3,(H,29,33)/b28-19+
Standard InChI Key XWJGAPRHBUTEGS-TURZUDJPSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Introduction

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound belonging to the class of hydrazones and triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article explores the structural features, synthesis, characterization, and potential applications of this compound.

Structural Features

The compound contains the following key functional groups:

  • A hydrazone moiety (C=NNH-C=NNH-) derived from the condensation of a hydrazide with an aldehyde or ketone.

  • A 1,2,4-triazole ring substituted with methoxyphenyl and methylphenyl groups.

  • A thioether (S-S-) linkage connecting the triazole ring to the acetohydrazide backbone.

These structural elements contribute to its chemical reactivity and potential biological activity.

Synthesis

The synthesis of N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

  • Preparation of Triazole Derivative:

    • The triazole core is synthesized by cyclization reactions involving hydrazine derivatives and appropriate precursors like thiourea or thiosemicarbazides.

    • Substituents such as methoxyphenyl and methylphenyl are introduced through alkylation or arylation reactions.

  • Formation of Acetohydrazide Intermediate:

    • Acetohydrazides are prepared by reacting acetic acid derivatives with hydrazine hydrate.

  • Condensation Reaction:

    • The final step involves the condensation of the acetohydrazide with 3-methoxyacetophenone under acidic or basic conditions to yield the hydrazone derivative.

Characterization

The compound's structure is confirmed using various analytical techniques:

TechniquePurpose
IR SpectroscopyIdentifies functional groups (e.g., C=O, C=N).
NMR SpectroscopyDetermines proton (1^1H) and carbon (13^13C) environments.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
X-ray CrystallographyProvides detailed information on molecular geometry and crystal packing.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit:

  • Antimicrobial Activity: Effective against gram-positive and gram-negative bacteria due to their ability to disrupt microbial cell walls.

  • Antifungal Activity: Potential inhibitors of fungal growth by targeting ergosterol biosynthesis.

  • Anti-inflammatory Properties: Likely mediated through inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

Further in vitro and in silico studies are required to confirm these activities for this specific compound.

Applications

Compounds like N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have potential applications in:

  • Pharmaceutical Development: As lead molecules for drug discovery targeting infections or inflammatory diseases.

  • Agriculture: As fungicides or bactericides for crop protection.

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